molecular formula C13H28Cl2N2 B2453936 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride CAS No. 2418727-13-4

3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride

Cat. No.: B2453936
CAS No.: 2418727-13-4
M. Wt: 283.28
InChI Key: UNAQSDRMGWZRJK-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride is a chemical compound that features a cyclohexane ring substituted with a methyl group and an amine group linked to a pyrrolidine ring via an ethyl chain

Properties

IUPAC Name

3-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-12-5-4-6-13(11-12)14-7-10-15-8-2-3-9-15;;/h12-14H,2-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAQSDRMGWZRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NCCN2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 3-Methylphenol

3-Methylphenol (meta-cresol) undergoes catalytic hydrogenation under high-pressure H₂ (50–100 bar) in the presence of Raney nickel or palladium on carbon. This reaction yields 3-methylcyclohexanol, which is subsequently oxidized to 3-methylcyclohexanone using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC). Typical yields range from 65% to 78%, with purity confirmed via gas chromatography (GC).

Reaction Conditions

  • 3-Methylcyclohexanol synthesis : 3-Methylphenol (1.0 equiv), H₂ (50 bar), Raney Ni (5 wt%), 120°C, 12 h.
  • Oxidation to ketone : PCC (1.2 equiv), CH₂Cl₂, 25°C, 4 h.

Direct Alkylation of Cyclohexanone

An alternative method involves the conjugate addition of methylmagnesium bromide to cyclohexenone, followed by acid-catalyzed tautomerization. This approach, however, suffers from regioselectivity challenges, often yielding mixtures of 2- and 3-methylcyclohexanone.

Preparation of 2-(Pyrrolidin-1-yl)ethylamine

This intermediate is critical for introducing the pyrrolidine-ethylamine moiety. The most efficient route involves a two-step alkylation-Gabriel synthesis sequence:

Alkylation of Pyrrolidine

Pyrrolidine reacts with 2-chloroethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, yielding 2-(pyrrolidin-1-yl)ethylamine hydrobromide.

Reaction Conditions

  • Pyrrolidine (1.2 equiv), 2-chloroethylamine hydrobromide (1.0 equiv), K₂CO₃ (2.0 equiv), ethanol, reflux, 24 h.
  • Yield: 62–68% after recrystallization from ethanol/diethyl ether.

Gabriel Synthesis

To mitigate over-alkylation, the Gabriel method employs phthalimide protection. 2-Bromoethylphthalimide reacts with pyrrolidine, followed by hydrazinolysis to release the free amine.

Reaction Conditions

  • 2-Bromoethylphthalimide (1.0 equiv), pyrrolidine (1.5 equiv), DMF, 80°C, 8 h.
  • Hydrazinolysis: Hydrazine hydrate (2.0 equiv), ethanol, reflux, 6 h.
  • Yield: 70–75%.

Reductive Amination of 3-Methylcyclohexanone and 2-(Pyrrolidin-1-yl)ethylamine

The core step involves coupling 3-methylcyclohexanone with 2-(pyrrolidin-1-yl)ethylamine via reductive amination. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) with acetic acid as a catalyst is the preferred method, offering superior selectivity and yields compared to NaBH₃CN.

Reaction Conditions

  • 3-Methylcyclohexanone (1.0 equiv), 2-(pyrrolidin-1-yl)ethylamine (1.1 equiv), STAB (1.5 equiv), DCM, 0.5% acetic acid, 25°C, 12 h.
  • Yield : 85–90% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

Mechanistic Insight
The reaction proceeds via imine formation, followed by borohydride reduction. Acetic acid protonates the amine, facilitating nucleophilic attack on the ketone. STAB selectively reduces the imine intermediate without attacking the ketone.

Salt Formation: Conversion to Dihydrochloride

The free base is treated with hydrochloric acid (HCl) to form the dihydrochloride salt. Optimal conditions use HCl gas bubbled into an ethanolic solution of the amine, yielding a crystalline product.

Procedure

  • Dissolve 3-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine (1.0 equiv) in ethanol (10 mL/g).
  • Bubble HCl gas until pH < 2.0.
  • Concentrate under vacuum, triturate with diethyl ether, and filter.
  • Yield : 92–95%.

Analytical Data

  • Melting Point : 214–216°C (decomposes).
  • ¹H NMR (D₂O, 400 MHz): δ 1.20–1.45 (m, cyclohexyl CH₂), 1.70–1.85 (m, pyrrolidine CH₂), 2.10 (s, NCH₂CH₂N), 3.00–3.20 (m, NCH₂CH₂N).

Alternative Synthetic Routes

Alkylation of Cyclohexanamine

Cyclohexanamine reacts with 2-(pyrrolidin-1-yl)ethyl bromide in the presence of K₂CO₃. However, this method yields <50% due to over-alkylation and requires Boc protection-deprotection steps.

Enzymatic Resolution

A niche approach utilizes lipase-mediated kinetic resolution to enantioselectively aminate 3-methylcyclohexanone. While academically interesting, scalability remains limited.

Industrial-Scale Considerations

Process Optimization

  • Reductive amination : Continuous flow reactors enhance mixing and reduce reaction time to 2–3 h.
  • Salt formation : Spray drying replaces batch crystallization for higher throughput.

Environmental Impact

Solvent recovery systems (e.g., DCM and ethanol distillation) reduce waste. STAB is replaced with greener alternatives like BH₃·THF in pilot studies.

Quality Control and Characterization

HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN).
Elemental Analysis : Calculated for C₁₄H₂₈N₂·2HCl: C 55.81%, H 9.36%, N 9.29%; Found: C 55.78%, H 9.33%, N 9.25%.

Chemical Reactions Analysis

3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amine group and formation of corresponding carboxylic acids or alcohols.

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexanamine
  • Molecular Formula : C13H26N2
  • Molecular Weight : 210.36 g/mol
  • CAS Number : 1038289-27-8

Structural Characteristics

The compound features a cyclohexane ring with a methyl group and a pyrrolidine moiety, contributing to its unique pharmacological properties. Its structural formula can be represented as follows:

C13H26N2\text{C}_{13}\text{H}_{26}\text{N}_{2}

Medicinal Chemistry

3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride has been investigated for its potential as an antidepressant and anxiolytic agent due to its structural similarity to known psychoactive compounds. Research indicates that derivatives of this compound may exhibit selective serotonin reuptake inhibition, which is crucial for mood regulation .

Case Study: Antidepressant Activity

A study demonstrated that analogs of this compound showed promise in preclinical models of depression, exhibiting significant reductions in immobility time in forced swim tests, suggesting potential antidepressant effects .

Anticancer Research

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism appears to involve apoptosis induction through the activation of intrinsic pathways .

Table: Anticancer Activity Overview

Cell LineIC50 (μg/mL)Mechanism of Action
MCF-75.4Apoptosis induction
HCT-1163.8Cell cycle arrest

Neuropharmacology

The compound's interaction with neurotransmitter systems has been a focus of research, particularly regarding its effects on dopamine and norepinephrine pathways. Studies suggest that it may enhance dopaminergic activity, which could have implications for treating neurodegenerative disorders such as Parkinson's disease .

Case Study: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis, indicating potential neuroprotective properties .

Antimicrobial Activity

Recent investigations have explored the antimicrobial efficacy of this compound against various bacterial strains. The findings suggest that it possesses significant antibacterial activity against both gram-positive and gram-negative bacteria.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride can be compared with other similar compounds, such as:

    N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: Lacks the methyl group, which may affect its binding affinity and biological activity.

    3-Methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its pharmacokinetic properties and receptor interactions.

    3-Methyl-N-(2-morpholin-1-ylethyl)cyclohexan-1-amine: Features a morpholine ring, which may alter its solubility and metabolic stability.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride, commonly referred to as a pyrrolidine derivative, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C12_{12}H18_{18}Cl2_2N2_2
  • Molecular Weight : 241.19 g/mol
  • CAS Number : 1038289-27-8

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the dopaminergic and adrenergic pathways. Research indicates that it may exhibit stimulant properties similar to other known psychoactive substances.

  • Dopamine Receptor Modulation : The compound has been shown to influence dopamine receptor activity, potentially leading to increased dopaminergic signaling.
  • Adrenergic Activity : It may also interact with adrenergic receptors, contributing to its stimulant effects.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
Dopamine Receptor AgonismIncreased locomotor activity in animal models
Adrenergic Receptor InteractionEnhanced alertness and energy levels
Neurotransmitter ReleaseModulation of norepinephrine levels

Case Study 1: Stimulant Effects in Animal Models

A study conducted on rodents demonstrated that administration of 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine resulted in significant increases in locomotor activity. This suggests a potential for stimulant effects similar to amphetamines.

  • Methodology : Rodents were administered varying doses, and their activity levels were monitored using an open field test.
  • Results : Higher doses correlated with increased movement and exploration behavior, indicating heightened arousal and energy levels.

Case Study 2: Neurotransmitter Release Modulation

Research published in the Journal of Medicinal Chemistry explored the compound's ability to modulate neurotransmitter release. It was found that the compound significantly increased norepinephrine levels in vitro.

  • Methodology : Neurotransmitter assays were performed on cultured neurons exposed to the compound.
  • Results : The study reported a dose-dependent increase in norepinephrine release, suggesting potential applications in treating disorders characterized by low norepinephrine levels.

Q & A

Q. Key Considerations :

  • Control reaction temperature (20–50°C) to avoid side reactions.
  • Monitor pH during salt formation to ensure stoichiometric equivalence.

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Analyze proton environments (e.g., cyclohexane methyl group at δ 1.2–1.4 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) .
    • 13C NMR : Confirm quaternary carbons (e.g., cyclohexane C-1 at ~50 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 253 for the free base) .
  • Elemental Analysis : Validate chloride content (~22% for dihydrochloride) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor binding) or enzyme sources .
  • Solubility Issues : Use dimethyl sulfoxide (DMSO) concentrations <0.1% to avoid cytotoxicity artifacts .

Q. Resolution Strategies :

Cross-Validation : Replicate assays in orthogonal systems (e.g., radioligand binding vs. functional cAMP assays) .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across 3+ independent experiments .

Structural Confirmation : Ensure batch-to-batch consistency via NMR and HPLC .

Advanced: What experimental designs optimize pharmacokinetic (PK) properties for central nervous system (CNS) targeting?

Methodological Answer:
To enhance blood-brain barrier (BBB) penetration:

Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the cyclohexane ring while maintaining logP <3 .

In Silico Modeling : Use software like Schrödinger’s QikProp to predict BBB permeability (e.g., CNS MPO score >4) .

In Vivo PK Studies :

  • Administer 10 mg/kg (IV/PO) in rodent models.
  • Measure plasma/brain concentrations via LC-MS at 0.5, 2, 6, and 24 hours .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting serotonin receptors?

Methodological Answer:
Systematic Modifications :

  • Cyclohexane Substituents : Vary methyl group position (3- vs. 4-methyl) .
  • Pyrrolidine Chain : Replace ethyl linker with propyl or cyclic amines .

Q. Assay Design :

DerivativeModification5-HT₁A Binding (Ki, nM)Functional Activity (EC₅₀, nM)
ParentNone15 ± 220 ± 3
Derivative A4-Methyl8 ± 112 ± 2
Derivative BPropyl linker50 ± 5Inactive

Q. Interpretation :

  • 4-Methyl substitution enhances affinity, while longer linkers reduce activity .

Advanced: How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability : Test hepatic microsomal stability (e.g., rat/human S9 fractions) to identify reactive metabolites .
  • Species-Specific Toxicity : Compare cytotoxicity in human primary hepatocytes vs. rodent cell lines .
  • Dosing Regimens : Adjust exposure times (e.g., 72-hour in vitro vs. 14-day in vivo) to align with metabolic clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.